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2-bromo-N-(4-methylpyridin-2-

yl)acetamide

Cat. No.: B12986695

Get Quote

The paradigm of drug discovery has traditionally centered on non-covalent, reversible

interactions between a small molecule and its biological target. However, the pursuit of

enhanced potency, prolonged duration of action, and the ability to address challenging targets

with shallow binding sites has catalyzed a renaissance in the rational design of covalent

inhibitors.[1][2][3] These molecules operate by forming a stable, covalent bond with their target

protein, a mechanism that can lead to irreversible or long-lasting inhibition.[4] This approach

offers several distinct advantages, including high potency, reduced dosing frequency, and the

potential to overcome drug resistance.[1][5]

The architecture of a targeted covalent inhibitor is bifunctional, comprising a "guidance system"

that confers selectivity for the target protein and a reactive "warhead" that forms the covalent

bond.[2] This guide focuses on a specific and versatile covalent probe: N-(4-methylpyridin-2-

yl)-2-bromoacetamide. This molecule synergistically combines the 2-amino-4-picoline scaffold,

a privileged structure in medicinal chemistry known for its role in kinase inhibitors and other

therapeutics, with the bromoacetamide warhead, a well-characterized electrophile that

selectively targets nucleophilic amino acid residues.[6][7][8]
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The bromoacetamide group is a reactive alkylating agent, classified as an α-haloacetamide. It

is known to react readily with the thiol group of cysteine residues via an SN2 nucleophilic

substitution reaction, forming a stable thioether bond.[9][10] This reactivity makes it an

excellent tool for selectively modifying proteins containing accessible cysteine residues, which

are often found in the active or allosteric sites of enzymes. This guide provides a

comprehensive technical overview of the synthesis, characterization, and application of N-(4-

methylpyridin-2-yl)-2-bromoacetamide for researchers, scientists, and drug development

professionals engaged in target identification and validation.

Synthesis and Characterization
The synthesis of N-(4-methylpyridin-2-yl)-2-bromoacetamide is a direct and efficient process

involving the acylation of 2-amino-4-picoline. The rationale behind this single-step synthesis is

the high nucleophilicity of the primary amino group on the pyridine ring, which readily attacks

the electrophilic carbonyl carbon of a bromoacetylating agent.

Synthetic Workflow Diagram
The overall synthetic scheme is presented below.
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Starting Materials

Reaction Conditions

Final Product

2-Amino-4-picoline

Inert Solvent (e.g., DCM)
Base (e.g., Triethylamine)
0°C to Room Temperature

Reactant 1

Bromoacetyl Bromide

Reactant 2

N-(4-methylpyridin-2-yl)-2-bromoacetamide

Acylation Reaction

Click to download full resolution via product page

Caption: Synthetic route for N-(4-methylpyridin-2-yl)-2-bromoacetamide.

Experimental Protocol: Synthesis
This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials:

2-Amino-4-picoline (commercially available)[11]

Bromoacetyl bromide or Bromoacetic anhydride

Triethylamine (TEA) or another non-nucleophilic base

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12986695/docs?utm_src=pdf-body-img#introduction-the-resurgence-of-covalent-modifiers-in-targeted-therapeutics
https://www.researchgate.net/publication/239223406_An_Alternate_Route_to_2Amino3-nitro-5-bromo-4-picoline_Regioselective_Pyridine_Synthesis_via_2-Nitramino-picoline_Intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12986695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen), dissolve 2-amino-4-picoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity

of the acylation reaction and minimize side-product formation.

Addition of Acylating Agent: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous

DCM dropwise to the stirred reaction mixture over 30 minutes. The slow addition rate is

essential for maintaining temperature control.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer

Chromatography (TLC).

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution

(to remove acidic impurities), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to

afford the pure N-(4-methylpyridin-2-yl)-2-bromoacetamide.
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Characterization and Data Presentation
Confirmation of the product's identity and purity is paramount. Standard analytical techniques

include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Representative Analytical Data

Parameter Expected Value

Chemical Formula C₈H₉BrN₂O

Molecular Weight 229.08 g/mol

Appearance Off-white to pale yellow solid

¹H NMR (CDCl₃, 400 MHz)

δ 8.2 (s, 1H, -NH), 8.1 (d, 1H, Ar-H), 7.9 (s, 1H,

Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 2H, -CH₂Br), 2.4

(s, 3H, -CH₃)

Mass Spec (ESI+)
m/z 229.0/231.0 [M+H]⁺ (Characteristic isotopic

pattern for Bromine)

Note: NMR chemical shifts (δ) are hypothetical and provided for illustrative purposes. Actual

values may vary.

The use of soft ionization techniques in mass spectrometry, such as electrospray ionization

(ESI), is ideal for minimizing fragmentation and clearly observing the molecular ion peak.[12]

The presence of the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) in the mass

spectrum is a definitive confirmation of successful synthesis.[13]

Mechanism of Action: Covalent Modification of
Target Proteins
The utility of N-(4-methylpyridin-2-yl)-2-bromoacetamide as a research tool stems from the

reactivity of its bromoacetamide "warhead." This electrophilic group is designed to react with

nucleophilic amino acid residues on a protein surface.

Primary Target: Cysteine
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The primary target for the bromoacetamide group is the thiol (sulfhydryl) group of cysteine

residues.[9] The reaction proceeds via an SN2 mechanism where the deprotonated thiol

(thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine and

displacing the bromide ion. This forms a highly stable and essentially irreversible thioether

bond.[10]

Causality of Experimental Conditions: The selectivity of this reaction is highly pH-dependent. A

pH range of 7.5-8.5 is optimal for targeting cysteine.[10] This is because the pKa of a typical

cysteine thiol is around 8.3-8.6. At this slightly basic pH, a significant population of the cysteine

residues exists in the more nucleophilic thiolate anion form, which dramatically accelerates the

rate of the SN2 reaction.[10]

Potential Off-Target Reactivity
While highly reactive towards cysteines, side reactions can occur with other nucleophilic

residues, particularly under non-optimal conditions.[10]

Histidine: The imidazole side chain can be alkylated, with reactivity increasing at a pH above

6.

Lysine: The ε-amino group can react, but this is generally much slower and becomes more

significant at a pH above 9.0.

Methionine: The thioether side chain can be alkylated, especially with prolonged reaction

times or high reagent concentrations.[10]

Controlling the pH, reaction time, and molar excess of the reagent are therefore critical

experimental parameters to ensure maximal selectivity for cysteine residues.[10]

Covalent Modification Mechanism Diagram
Caption: Mechanism of covalent bond formation with a cysteine residue.

Application in Target Identification and Validation
N-(4-methylpyridin-2-yl)-2-bromoacetamide is a powerful tool for chemical biology and drug

discovery, particularly in the field of chemoproteomics.[3] It can be used as a chemical probe to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pdf.benchchem.com/1266/A_Comparative_Guide_to_the_Cross_Reactivity_of_2_Bromoacetamide_and_N_ethylmaleimide.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://pdf.benchchem.com/606/side_reactions_of_bromoacetamide_group_in_bioconjugation.pdf
https://www.evotec.com/solutions/drug-discovery-preclinical-development/modalities/covalent-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12986695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


identify the protein targets of a compound class or to map functionally important cysteine

residues across the proteome.

Protocol: Protein Labeling and Adduct Detection by
Mass Spectrometry
This protocol provides a workflow for labeling a purified protein or a complex protein lysate and

confirming covalent modification using mass spectrometry.

Materials:

N-(4-methylpyridin-2-yl)-2-bromoacetamide (stock solution in DMSO)

Target protein or cell lysate

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

(optional)

Iodoacetamide (IAM) for capping unreacted cysteines

Trypsin (for bottom-up proteomics)

Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

Protein Preparation: If necessary, reduce and alkylate non-target cysteines or ensure the

target cysteine is in a reduced state. For purified proteins, ensure buffer compatibility.

Labeling Reaction: Incubate the protein sample with a defined molar excess (e.g., 10-fold) of

N-(4-methylpyridin-2-yl)-2-bromoacetamide at room temperature for 1-2 hours. Include a

vehicle control (DMSO only).

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT

or β-mercaptoethanol.
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Sample Preparation for MS:

Intact Protein Analysis (Top-Down): Desalt the protein sample. Analyze directly by ESI-MS.

A mass increase corresponding to the mass of the bromoacetamide derivative minus HBr

(148.05 Da) confirms covalent modification.[14]

Peptide Analysis (Bottom-Up): Denature the protein, cap remaining free thiols with

iodoacetamide, and digest with trypsin overnight.[14][15]

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[15]

Data Analysis: Search the MS/MS data against a protein database, specifying a variable

modification on cysteine residues corresponding to the mass of the covalent adduct.[15] This

will identify the specific peptide and, by inference, the exact cysteine residue that was

modified.

This chemoproteomic approach is invaluable for confirming direct target engagement,

assessing selectivity across the proteome, and identifying potential off-targets, thereby building

a robust, self-validating system for drug development.[3]

Conclusion
N-(4-methylpyridin-2-yl)-2-bromoacetamide represents a highly valuable chemical probe for

modern drug discovery. Its straightforward synthesis, well-defined reactivity, and suitability for

advanced analytical techniques make it an ideal tool for researchers. The combination of the

drug-like 2-amino-4-picoline scaffold with the cysteine-reactive bromoacetamide warhead

provides a powerful instrument for identifying and validating novel therapeutic targets,

elucidating mechanisms of action, and assessing the selectivity of covalent inhibitors. By

applying the principles and protocols outlined in this guide, scientists can effectively leverage

this molecule to accelerate their research and development efforts in the expanding field of

targeted covalent therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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